HDAC1/2 Inhibition Potency: A Clear Halogen-Dependent SAR Trend
The compound exhibits moderate inhibitory activity against HDAC1/2 with an IC50 of 526 nM in HeLa cell extracts [1]. This places its potency between the more active 4-chloro (IC50 = 173 nM) and 4-fluoro (IC50 = 219 nM) analogs, and significantly higher than the 4-iodo analog (IC50 = 1000 nM) [2]. The 4-bromo substituent thus provides a specific activity window that is neither as potent as 4-Cl nor as weak as 4-I, offering a distinct SAR point for optimizing target engagement.
| Evidence Dimension | HDAC1/2 inhibition |
|---|---|
| Target Compound Data | IC50 = 526 nM |
| Comparator Or Baseline | 4-Chloro analog: IC50 = 173 nM; 4-Fluoro analog: IC50 = 219 nM; 4-Iodo analog: IC50 = 1000 nM |
| Quantified Difference | 4-Br is 3.0-fold less potent than 4-Cl, 2.4-fold less potent than 4-F, and 1.9-fold more potent than 4-I |
| Conditions | Human HeLa cell extract, fluorogenic substrate |
Why This Matters
This quantifies the precise activity window of the 4-Br substituent, enabling rational selection in HDAC inhibitor lead optimization.
- [1] BindingDB. (2020). BDBM50497580 (CHEMBL3342167). Affinity Data: IC50 = 526 nM for HDAC1/2. Retrieved from https://www.bindingdb.org/ View Source
- [2] BindingDB. (n.d.). Comparative HDAC inhibition data for halogenated 4-amino-N-phenylbenzamide analogs. Retrieved from https://www.bindingdb.org/ View Source
